molecular formula C14H16ClNO2S B4670814 N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide

N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide

Cat. No.: B4670814
M. Wt: 297.8 g/mol
InChI Key: CSDPIYMJAYBDDY-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide is an organic compound that features a naphthalene ring substituted with a butan-2-yl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide typically involves the sulfonation of 4-chloronaphthalene followed by the introduction of the butan-2-yl group. The reaction conditions often require the use of strong acids or bases to facilitate the sulfonation and subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using chloronaphthalene as the starting material

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide has been investigated for its potential as an anticancer agent. Studies have shown that sulfonamides, including this compound, can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a series of sulfonamide derivatives bearing naphthalene moieties were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The results indicated that specific structural modifications significantly enhanced their efficacy against cancer cells, with some compounds demonstrating IC50 values in the nanomolar range .

Enzyme Inhibition
The compound also acts as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases, including cancer and glaucoma. The design of novel saccharide-modified sulfonamides has shown promising results as selective inhibitors of different CA isoforms, suggesting that this compound could be optimized for enhanced selectivity and potency against these targets .

Antimicrobial Properties
Research indicates that sulfonamides possess antimicrobial properties, making them useful in treating bacterial infections. This compound can be evaluated for its activity against a range of pathogens, potentially contributing to the development of new antibiotics. The structural features of sulfonamides play a critical role in their interaction with bacterial enzymes, which could be explored further to enhance their efficacy against resistant strains .

Anti-inflammatory Effects
Sulfonamides have also been studied for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could provide insights into its therapeutic potential for conditions like arthritis or other inflammatory diseases. Investigations into its mechanism of action may reveal how it affects cytokine production and immune response modulation .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Research has demonstrated that variations in the naphthalene moiety and the sulfonamide group can significantly influence biological activity. For example, introducing electron-donating groups to the phenyl ring has been shown to enhance antiproliferative activity, while steric hindrance can reduce efficacy .

Modification Effect on Activity
Electron-donating groupsIncreased antiproliferative activity
Sterically bulky substituentsDecreased activity
Naphthalene moiety variationSignificant impact on IC50 values

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Medicinal Chemistry, researchers synthesized a series of naphthalene-based sulfonamides and tested their anticancer properties against colon cancer cell lines. The results indicated that specific analogs exhibited potent cytotoxic effects, leading to a reduction in tumor size in xenograft models .

Case Study 2: Enzyme Inhibition
A recent investigation focused on the inhibition of carbonic anhydrase by modified sulfonamides, including this compound. The study demonstrated selective inhibition of CA IX and CA XII isoforms, highlighting the compound's potential as a therapeutic agent in treating conditions like glaucoma and certain cancers .

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of a butan-2-yl group and a sulfonamide group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antibacterial effects. This article explores its synthesis, mechanism of action, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound involves several chemical reactions, typically starting from commercially available naphthalene derivatives. The general synthetic route includes:

  • Formation of the Sulfonamide :
    • Reaction of 4-chloronaphthalene with butan-2-amine in the presence of a suitable activating agent to form the sulfonamide linkage.
  • Purification :
    • The product is purified using recrystallization techniques to achieve high purity suitable for biological testing.

The biological activity of sulfonamides often relates to their ability to inhibit certain enzymes or pathways critical for cellular function. For this compound, potential mechanisms include:

  • Inhibition of Carbonic Anhydrases (CAs) : Similar compounds have shown inhibitory effects on carbonic anhydrases, which are critical in regulating pH and fluid balance in cells. This inhibition can lead to apoptosis in cancer cells and reduced bacterial growth .
  • Antibacterial Activity : The sulfonamide group is known for its antibacterial properties, likely through interference with folate synthesis in bacteria .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. Key findings include:

  • Cell Viability Assays : IC50 values indicate the concentration required to inhibit cell growth by 50%. For this compound, preliminary data suggest promising IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) and colon cancer cell lines .
  • Induction of Apoptosis : Flow cytometry analysis has demonstrated that treatment with this compound leads to significant increases in apoptotic markers, such as annexin V-FITC positivity, indicating that it effectively induces programmed cell death in targeted cancer cells .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies report low MIC values against Gram-positive bacteria, including MRSA strains, suggesting strong antibacterial potential similar to established sulfonamides .

Study 1: Anticancer Efficacy

A recent study examined the effects of this compound on MDA-MB-231 breast cancer cells. The results showed:

ParameterControlTreatment (10 µM)
Viability (%)10045
Annexin V-FITC Positive (%)525
Cleaved PARP (Western Blot)LowHigh

This data illustrates a significant reduction in cell viability and an increase in apoptotic markers post-treatment .

Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, this compound was tested against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)8
Escherichia coli16
Pseudomonas aeruginosa32

These findings indicate that the compound exhibits potent antibacterial activity comparable to traditional antibiotics .

Properties

IUPAC Name

N-butan-2-yl-4-chloronaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2S/c1-3-10(2)16-19(17,18)14-9-8-13(15)11-6-4-5-7-12(11)14/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDPIYMJAYBDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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